molecular formula C18H14BrNO5 B3865029 [2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate

[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate

Cat. No.: B3865029
M. Wt: 404.2 g/mol
InChI Key: PPCRDERFHPIULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate is a complex organic compound that features a bromophenyl group and a dioxoisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate typically involves the reaction of 4-bromobenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate 4-bromobenzylidenephthalide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Bromophenyl ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxoisoindolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate is unique due to its specific combination of functional groups. The presence of both a bromophenyl and a dioxoisoindolyl group provides a distinct reactivity profile, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8,13-14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCRDERFHPIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.